molecular formula C12H11F3N2O4 B12160646 Propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester CAS No. 327093-04-9

Propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester

Cat. No.: B12160646
CAS No.: 327093-04-9
M. Wt: 304.22 g/mol
InChI Key: ULYWMIMBRVSZAH-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester is a malonic acid derivative characterized by a hydrazinylidene moiety linked to a 4-(trifluoromethyl)phenyl group and esterified with methyl groups.

Key structural features:

  • Core: Propanedioic acid (malonic acid) backbone.
  • Substituents:
    • Hydrazinylidene group (–NH–N=) conjugated with a 4-(trifluoromethyl)phenyl ring.
    • Methyl ester groups at positions 1 and 3.
  • Molecular weight: Estimated ~330–340 g/mol (based on analogs like CAS 72955-45-4, MW 263.29) .

Potential applications inferred from analogs:

  • Pharmaceutical intermediates: Similar hydrazinylidene derivatives are used in drug synthesis (e.g., levosimendan impurities) .
  • Agrochemicals: Trifluoromethyl groups enhance bioactivity and stability in pesticides .

Properties

CAS No.

327093-04-9

Molecular Formula

C12H11F3N2O4

Molecular Weight

304.22 g/mol

IUPAC Name

dimethyl 2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propanedioate

InChI

InChI=1S/C12H11F3N2O4/c1-20-10(18)9(11(19)21-2)17-16-8-5-3-7(4-6-8)12(13,14)15/h3-6,16H,1-2H3

InChI Key

ULYWMIMBRVSZAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester involves several steps. One common method includes the reaction of dimethyl malonate with 4-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, 2-[2-[4-(trifluoromethyl)phenyl]hydrazinylidene]-, 1,3-dimethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Hydrazinylidene Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target compound Not reported C₁₄H₁₄F₃N₂O₄ ~340 (estimated) 4-(Trifluoromethyl)phenyl, methyl esters Hypothesized: Drug intermediate
Propanedioic acid, 2-[2-[4-(tetrahydropyridazinyl)phenyl]hydrazinylidene]-, 1,3-diethyl ester 2445547-93-1 C₁₈H₂₂N₄O₅ 374.39 Pyridazinylphenyl, ethyl esters Levosimendan impurity; bioactive
Propanoic acid, 2-[(2,4-dinitrophenyl)hydrazono]-, methyl ester 62740-61-8 C₁₀H₈N₄O₆ 282.06 2,4-Dinitrophenyl, methyl ester Analytical reagent (UV/Vis studies)

Key Differences :

  • Electron-withdrawing groups: The target compound’s –CF₃ group enhances lipophilicity compared to the –NO₂ group in CAS 62740-61-8 .
  • Ester chain length : Methyl esters (target) vs. ethyl esters (CAS 2445547-93-1) may alter solubility and metabolic stability .

Substituted Phenyl Esters

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Applications
Propanedioic acid, 2-[[4-(dimethylamino)phenyl]methylene]-, 1,3-dimethyl ester 72955-45-4 C₁₄H₁₇NO₄ 263.29 4-(Dimethylamino)phenyl, methyl esters Fluorescent probes
1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate 1160293-27-5 C₁₄H₁₅NO₈ 325.27 Nitrophenyl, methoxycarbonyl, methyl esters Pharmaceutical intermediate

Key Differences :

  • Electronic effects : The –CF₃ group (target) is more electron-withdrawing than –N(CH₃)₂ (CAS 72955-45-4), affecting conjugation and reactivity .
  • Solubility : Nitro and methoxycarbonyl groups (CAS 1160293-27-5) increase polarity compared to –CF₃ .

Ester Variations

Compound Name CAS RN Ester Groups Molecular Weight Water Solubility Notes
Propanedioic acid, 1,3-dihexyl ester 1431-37-4 Hexyl 344.44 Low Industrial plasticizer
Propanedioic acid, 2-butyl-2-phenyl-, 1,3-diethyl ester 7155-21-7 Ethyl 292.37 Moderate Specialty polymer additive

Key Differences :

  • Chain length : Methyl esters (target) likely have higher volatility and lower persistence than hexyl esters .
  • Bulkiness : The target’s phenyl–hydrazinylidene group may sterically hinder reactions compared to simpler alkyl chains .

Research Findings and Data Trends

Physicochemical Properties

  • LogP: The –CF₃ group in the target compound likely increases hydrophobicity (LogP ~3–4) compared to analogs with –NO₂ (LogP ~2.5) .
  • Thermal stability : Methyl esters (e.g., CAS 1160293-27-5) decompose at ~433°C, suggesting similar stability for the target .

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